![molecular formula C14H18O5 B14268556 Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate CAS No. 189386-88-7](/img/structure/B14268556.png)
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is an organic compound with a complex structure that includes an ester and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with the corresponding alcohol, [(1-phenylpropan-2-yl)oxy]methanol, in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a prodrug that can be metabolized into active pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The ester and ether groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Methyl-1-phenyl-2-propanyl acetate: A structurally related compound with similar ester functionality.
Uniqueness
Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is unique due to its specific combination of ester and ether groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
189386-88-7 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-acetyloxy-2-(1-phenylpropan-2-yloxy)acetate |
InChI |
InChI=1S/C14H18O5/c1-10(9-12-7-5-4-6-8-12)18-14(13(16)17-3)19-11(2)15/h4-8,10,14H,9H2,1-3H3 |
InChI Key |
YAEVZBOPSJSZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC(C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


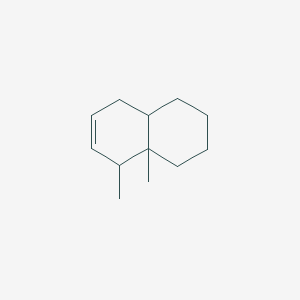
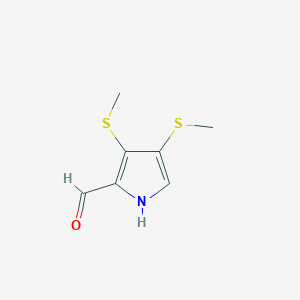
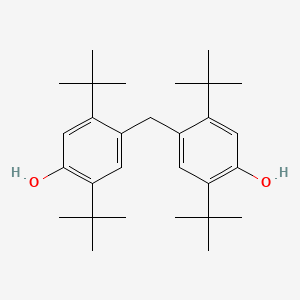
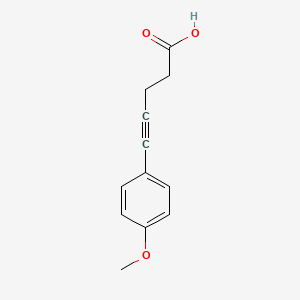
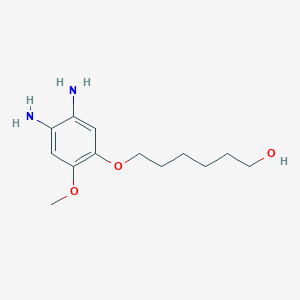
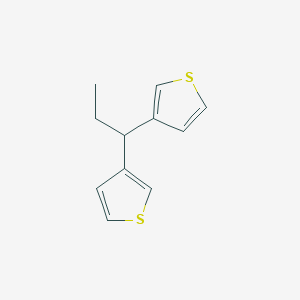
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
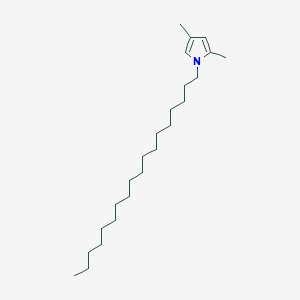
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
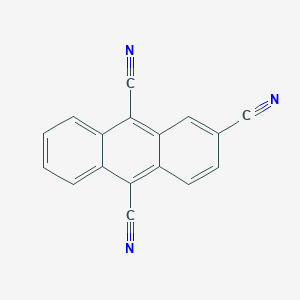
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
